

I-BRD9 potency other bromodomain families

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Compound Focus: I-BRD9

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I-BRD9 Potency and Selectivity Profile

The table below summarizes the key experimental data for **I-BRD9**'s activity against various bromodomains.

Bromodomain / Family	Assay Type	Potency (IC50 or other measure)	Selectivity Fold (over BRD9)	Experimental Context / Notes
BRD9 (Primary Target)	Chemoproteomic competition binding [1]	79.4 nM (IC50)	-	Binding to endogenous BRD9 from HuT-78 cell lysates.
BRD9 (Primary Target)	Not Specified [2]	< 100 nM (IC50)	-	Potency criteria for a chemical probe were met.
BET Family (e.g., BRD4)	TR-FRET analysis [2]	> 700-fold selectivity	> 700	Used as a representative for the BET family to drive selectivity investigations.
BRD7	Not Specified [2]	> 200-fold selectivity	> 200	Despite high homology to BRD9.

Bromodomain / Family	Assay Type	Potency (IC50 or other measure)	Selectivity Fold (over BRD9)	Experimental Context / Notes
Panel of 34 Bromodomains	Broad profiling [2]	> 70-fold selectivity (on average)	> 70	Demonstrates broad selectivity across the bromodomain phylogenetic tree.

Experimental Protocols for Potency Assessment

To ensure the reproducibility of the data presented, here are the core methodologies used to generate the key results.

Binding Assay for Endogenous BRD9

The **chemoproteomic competition binding assay** used to determine the IC50 of 79.4 nM involved the following steps [1]:

- **Cell Lysate Preparation:** Lysates were prepared from **HuT-78 cells**, a human T-cell lymphoma line, to provide a native protein environment.
- **Competition Binding:** The **I-BRD9** compound was incubated with the cell lysates, competing with a broad-spectrum bromodomain-binding molecule for binding to endogenous BRD9.
- **Detection and Analysis:** Bound proteins were analyzed by **Western blot**, and the IC50 value was calculated based on the competition curve.

TR-FRET Selectivity Screening

The selectivity over the BET family (and others) was determined using a **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay** [2].

- **Principle:** This assay measures the displacement of a fluorescently labeled tracer molecule from the bromodomain's binding pocket by the **I-BRD9** inhibitor.

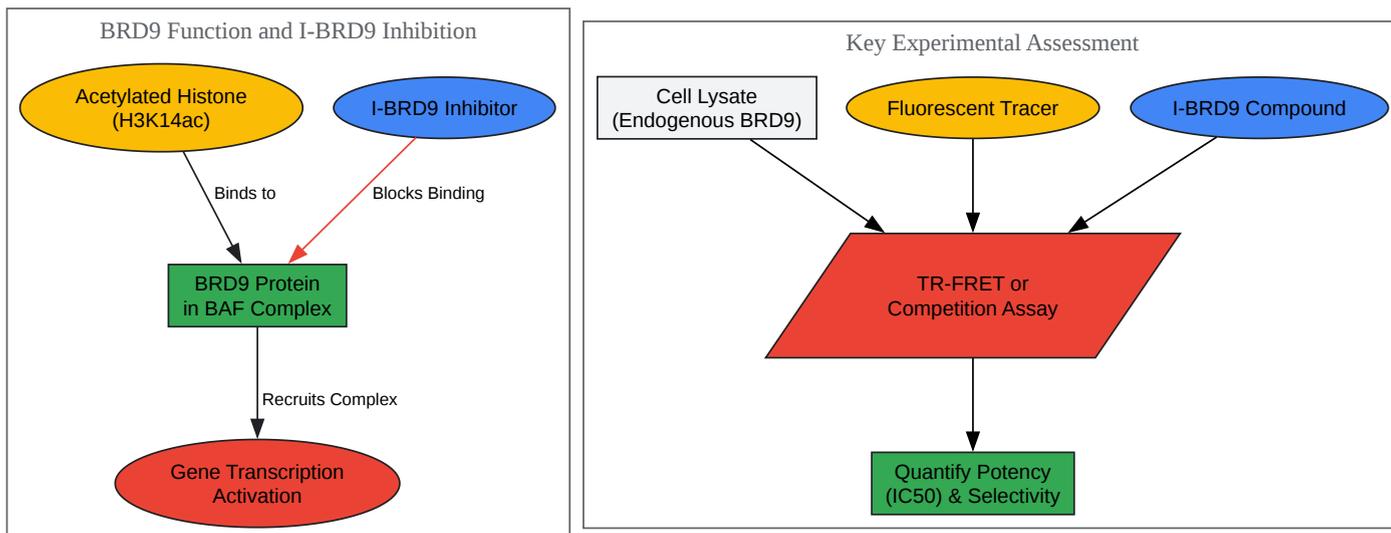
- **Procedure:** The assay was performed in a plate-based format, testing **I-BRD9** against a diverse panel of purified bromodomain proteins.
- **Data Calculation:** The potency (pIC50) and selectivity folds were calculated from the displacement data, confirming high selectivity for BRD9 over BRD4 (BET family) and other non-homologous bromodomains.

Biological Context and Role of BRD9

Understanding the cellular role of BRD9 helps contextualize the value of **I-BRD9** as a research tool.

- **BAF Complex Member:** BRD9 is a core, specific subunit of the non-canonical **BAF (SWI/SNF) chromatin-remodeling complex** [3] [4]. This complex uses ATP to alter chromatin structure, making genes more or less accessible for transcription.
- **Acetyl-Lysine "Reader":** Like other bromodomains, its primary function is to "**read**" **acetylated lysine marks** on histone tails, thereby recruiting the remodeling complex to specific genomic locations to regulate gene expression [2] [5].
- **I-BRD9 Mechanism:** As a selective inhibitor, **I-BRD9** binds to the bromodomain of BRD9, **blocking its interaction with acetylated histones**. This disrupts the recruitment of the BAF complex and leads to changes in gene expression programs, such as those involved in oncology and immune response [2].

The following diagram illustrates this mechanism and the experimental workflow for assessing inhibitor potency.



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Interpretation and Research Application

- **Probe-Quality Compound:** **I-BRD9** is recognized as the first selective cellular chemical probe for BRD9, meeting stringent criteria for potency and selectivity essential for reliable target validation [2].
- **Cellular Phenotype Elucidation:** This tool compound enables researchers to attribute observed cellular effects specifically to BRD9 bromodomain inhibition, rather than off-target effects [2] [3].
- **Therapeutic Potential:** Studies using **I-BRD9** have helped uncover BRD9's role in various diseases, including specific cancers like synovial sarcoma and uterine fibroids, highlighting its potential as a therapeutic target [3] [4].

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